BIS(TRIMETHYLSILYLMETHYL)AMINE

説明

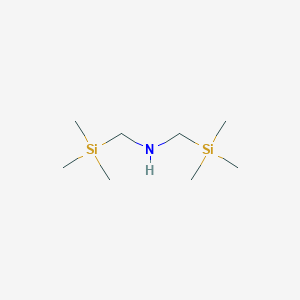

BIS(TRIMETHYLSILYLMETHYL)AMINE, is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BIS(TRIMETHYLSILYLMETHYL)AMINE, typically involves the reaction of methanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

BIS(TRIMETHYLSILYLMETHYL)AMINE, undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups are generally resistant to these processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trimethylsilyl chloride, triethylamine, and various oxidizing and reducing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Major Products Formed

The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

科学的研究の応用

Chemical Properties and Structure

BSMA, with the molecular formula _2NH, is characterized by its trimethylsilyl groups, which enhance its stability and reactivity. The presence of these groups allows it to function as a versatile reagent in various chemical reactions.

Organic Synthesis

BSMA is widely used as a reagent in organic synthesis due to its ability to act as a protecting group for amines. This property facilitates selective reactions at other functional sites on the molecule.

Key Reactions:

- Silylation : BSMA can introduce silicon into organic molecules, enhancing their stability and reactivity.

- Substitution Reactions : The trimethylsilyl groups can be replaced by other functional groups under specific conditions, allowing for the synthesis of complex organic compounds.

Case Study: Synthesis of Bioactive Molecules

In a study published in the Journal of Organic Chemistry, BSMA was utilized to synthesize a series of bioactive molecules with potential pharmaceutical applications. The results demonstrated that BSMA effectively protected amine functionalities while allowing for subsequent modifications at other positions on the molecule .

Analytical Chemistry

BSMA serves as an effective silylating agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form trimethylsilyl derivatives enhances the volatility and thermal stability of analytes, making them suitable for analysis.

Applications:

- Derivatization : BSMA is employed to prepare TMS derivatives for GC analysis, similar to hexamethyldisilazane (HMDS).

- Improved Detection : The silylation process increases the sensitivity of detection methods for various compounds.

Case Study: Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A research article highlighted the use of BSMA in forming GC-MS-compatible derivatives of NSAIDs. This method improved the detection limits and resolution of the chromatographic analysis .

Material Science

In industrial applications, BSMA is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.

Key Properties:

- Chemical Inertness : BSMA's stability under various conditions allows it to be used in demanding environments.

- Enhanced Adhesion : The incorporation of BSMA into polymer matrices improves adhesion properties.

Case Study: Development of Advanced Coatings

Research conducted on coatings incorporating BSMA revealed enhanced durability and resistance to environmental factors. This study demonstrated that BSMA-modified coatings exhibited superior performance compared to traditional formulations .

作用機序

The mechanism of action of BIS(TRIMETHYLSILYLMETHYL)AMINE, involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as protecting groups, temporarily blocking reactive sites on a molecule and allowing for selective reactions at other sites. The compound’s molecular targets and pathways depend on the specific application and the nature of the other molecules involved .

類似化合物との比較

Similar Compounds

Similar compounds include other trimethylsilyl derivatives, such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide. These compounds share the characteristic trimethylsilyl groups but differ in their overall structure and reactivity .

Uniqueness

BIS(TRIMETHYLSILYLMETHYL)AMINE, is unique due to its specific combination of trimethylsilyl groups and methanamine backbone. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it valuable for a wide range of applications .

生物活性

Introduction

BIS(TRIMETHYLSILYLMETHYL)AMINE, also known as N,N-Bis(trimethylsilyl)methylamine, is a compound with significant applications in organic synthesis, particularly as a silylating agent. Its unique structure allows it to participate in various chemical reactions, including the formation of derivatives useful in gas chromatography (GC). This article explores its biological activity, focusing on its chemical properties, synthesis, and potential biological implications.

This compound is characterized by its trimethylsilyl groups attached to a methylamine backbone. The molecular formula is , and it has a molecular weight of 175.42 g/mol. The compound is primarily used for silylation reactions due to its ability to form stable derivatives with hydroxyl and carboxyl groups.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 175.42 g/mol |

| Boiling Point | 144-147 °C |

| Density | 0.799 g/mL at 20 °C |

| Refractive Index | 1.421 |

Synthesis and Derivatives

This compound can be synthesized through the reaction of trimethylsilylmethyl chloride with ammonia or amines. This process yields the amine compound, which can then be used to produce various derivatives.

Synthesis Pathway

- Starting Materials : Trimethylsilylmethyl chloride and ammonia.

- Reaction Conditions : The reaction typically occurs under an inert atmosphere to prevent moisture interference.

- Product Formation : The resulting product is purified through distillation or chromatography.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar silyl compounds, revealing their potential effects on human cell lines. For instance, studies on bis(trimethylsilyl)alkenes demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time . It is hypothesized that this compound may exhibit similar properties, warranting further investigation into its safety and efficacy.

Case Studies

- Silylation in Drug Development : A study explored the use of silylating agents in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their detectability in biological samples through GC-MS analysis . This application underscores the importance of this compound in pharmaceutical research.

- Stability of Imines : Research has shown that the reaction of this compound with aldehydes leads to stable imines, which may have implications for drug design and synthesis . The stability of these derivatives suggests potential applications in creating new therapeutic agents.

特性

IUPAC Name |

1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NSi2/c1-10(2,3)7-9-8-11(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJILDWKZIVTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170549 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-91-6 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- serves as a crucial starting material for generating nonstabilized azomethine ylides (AMY). [] The compound undergoes sequential double desilylation in the presence of a silver(I) fluoride catalyst, ultimately producing the reactive AMY. This AMY then participates in intramolecular 1,3-dipolar cycloaddition reactions, leading to the formation of the complex pentacyclic structures found in alkaloids like (±)-pancracine, (±)-brunsvigine, (±)-maritidine, and (±)-crinine. This method allows for the stereospecific construction of the 5,11-methanomorphanthridine and 5,10b-phenanthridine frameworks characteristic of these alkaloids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。